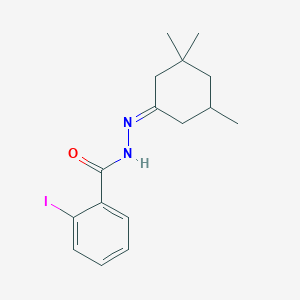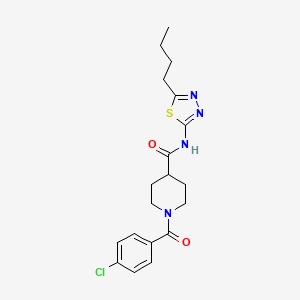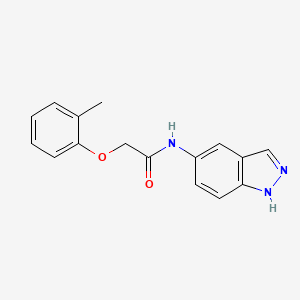![molecular formula C13H18N2O3S B4840308 1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4840308.png)
1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
Overview
Description
1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a compound that belongs to the class of piperazine derivatives. It has garnered interest in scientific research due to its potential anti-inflammatory and anti-nociceptive properties . This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain.
Mode of Action
Compounds with similar structures have been shown to inhibit cox-1 and cox-2 . Inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation and pain sensation. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.
Pharmacokinetics
The in silico prediction of physicochemical properties, adme, and drug-likeness profiles were studied for similar compounds .
Result of Action
Similar compounds have shown good anti-inflammatory activity . This is likely due to the inhibition of COX-1 and COX-2 enzymes and the subsequent reduction in prostaglandin production.
Preparation Methods
The synthesis of 1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves multi-step reactions. One common method involves the reaction of 4-(methylsulfonyl)phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of pain and inflammation.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE can be compared with other piperazine derivatives, such as:
1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanone: This compound has similar structural features but differs in its substituents, leading to variations in its chemical and biological properties.
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory properties but have different core structures and mechanisms of action.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(10-8-14)19(2,17)18/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVPGYBWSQUBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4840230.png)
![4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4840232.png)
![2-[(3-CYCLOPROPYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE](/img/structure/B4840237.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4840239.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4840246.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4840253.png)
![2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4840258.png)
![N-(2,6-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4840265.png)

![2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-NAPHTHYL)ACETAMIDE](/img/structure/B4840283.png)

![5-[3-(cyclohexylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B4840290.png)
![2-CHLORO-4-NITRO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4840299.png)

